molecular formula C8H13ClN2O2 B2933003 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride CAS No. 2445794-18-1

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride

Cat. No.: B2933003
CAS No.: 2445794-18-1
M. Wt: 204.65
InChI Key: QULDULMURBAPJS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride is a heterocyclic compound that features both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.

Scientific Research Applications

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of oxazolo-pyridines can vary depending on their specific biological activity. For example, some oxazolo-pyridines have been found to have antimicrobial activity, suggesting they may interact with bacterial cells in a way that inhibits their growth .

Safety and Hazards

The safety and hazards associated with oxazolo-pyridines can vary depending on the specific compound. As with all chemicals, appropriate safety precautions should be taken when handling these compounds .

Future Directions

Oxazolo-pyridines are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research may focus on the synthesis of new oxazolo-pyridine derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxymethyl-substituted amine with a suitable dihydropyridine derivative in the presence of an acid catalyst. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds with similar oxazole rings, such as 1,3-oxazole and 1,3-oxazoline, share structural similarities.

    Pyridine Derivatives: Compounds like 2,3-dihydropyridine and 4,5-dihydropyridine also exhibit similar chemical properties.

Uniqueness

2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application.

Properties

IUPAC Name

2-(methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-5-8-10-6-4-9-3-2-7(6)12-8;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDULMURBAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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